[(1-Acetyl-pyrrolidin-2-ylmethyl)-amino]-acetic acid
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Overview
Description
[(1-Acetyl-pyrrolidin-2-ylmethyl)-amino]-acetic acid is a synthetic organic compound that features a pyrrolidine ring, an acetyl group, and an amino-acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1-Acetyl-pyrrolidin-2-ylmethyl)-amino]-acetic acid typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors, such as 1,4-diaminobutane.
Acetylation: The pyrrolidine ring is then acetylated using acetic anhydride under acidic conditions to introduce the acetyl group.
Amino-acetic Acid Introduction: The final step involves the reaction of the acetylated pyrrolidine with chloroacetic acid in the presence of a base, such as sodium hydroxide, to form the amino-acetic acid moiety.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions ensures consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
[(1-Acetyl-pyrrolidin-2-ylmethyl)-amino]-acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino-acetic acid moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous medium.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted amino-acetic acid derivatives.
Scientific Research Applications
Chemistry
[(1-Acetyl-pyrrolidin-2-ylmethyl)-amino]-acetic acid is used as a building block in the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential role as a biochemical probe. It can be used to investigate enzyme-substrate interactions and metabolic pathways.
Medicine
This compound has potential therapeutic applications. It is explored for its activity as a drug candidate, particularly in the treatment of neurological disorders due to its ability to interact with neurotransmitter systems.
Industry
In industrial applications, this compound is used as an intermediate in the production of pharmaceuticals and agrochemicals. Its reactivity and stability make it suitable for large-scale manufacturing processes.
Mechanism of Action
The mechanism of action of [(1-Acetyl-pyrrolidin-2-ylmethyl)-amino]-acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit or activate enzymes involved in neurotransmitter synthesis, affecting neuronal signaling pathways.
Comparison with Similar Compounds
[(1-Acetyl-pyrrolidin-2-ylmethyl)-amino]-acetic acid can be compared with other compounds containing pyrrolidine rings or amino-acetic acid moieties:
Pyrrolidine: A simple nitrogen-containing heterocycle used in various chemical syntheses.
Proline: An amino acid with a pyrrolidine ring, important in protein structure.
N-Acetylglycine: A compound with an acetyl group and glycine, similar in structure to this compound.
The uniqueness of this compound lies in its combined structural features, which confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
2-[(1-acetylpyrrolidin-2-yl)methylamino]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O3/c1-7(12)11-4-2-3-8(11)5-10-6-9(13)14/h8,10H,2-6H2,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUWGYEMNBIILPE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCC1CNCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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